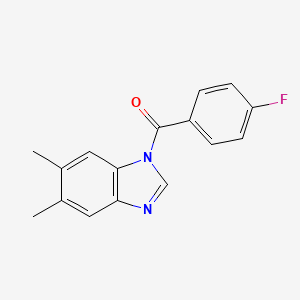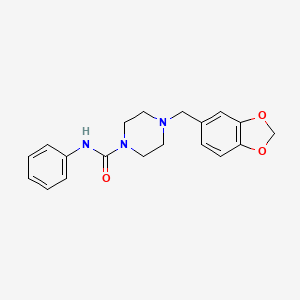![molecular formula C18H26N4O B5553848 N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of chemicals that are often studied for their potential in various applications, including medicinal chemistry and material science. Such compounds are characterized by their complex molecular structures which can interact with biological systems in specific ways.
Synthesis Analysis
The synthesis of similar compounds typically involves condensation reactions, cyclization, and functional group transformations. For example, a related pyrazolo[1,5-a]pyrimidine derivative was synthesized through a multi-step process starting from ethyl 5-amino-1H-pyrazole-4-carboxylate, illustrating the complexity and specificity required in synthesizing such compounds (Liu et al., 2016).
Molecular Structure Analysis
Molecular structures of similar compounds are often determined using crystallography, which reveals the spatial arrangement of atoms within the molecule and their electronic interactions. The molecular structure analysis can include intramolecular and intermolecular hydrogen bonding, which significantly influences the compound's reactivity and stability (Wu et al., 2005).
Chemical Reactions and Properties
Compounds within this family can participate in various chemical reactions, including those that lead to the formation of new rings or the modification of existing functional groups. The specific reactivity would depend on the presence and positioning of functional groups within the molecule. The regioselective synthesis of pyrazolecarboxylates from related intermediates highlights the potential for diverse chemical transformations (Hanzlowsky et al., 2003).
科学的研究の応用
Synthesis and Cytotoxic Activity
Research indicates the synthesis of derivatives including N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide and their cytotoxic activities against various cancer cell lines. For instance, Deady et al. (2003) described the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines that showed significant cytotoxicity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds displaying potent activity with IC(50) values less than 10 nM (Deady et al., 2003). A related study by the same authors in 2005 expanded on this work, demonstrating the broad range of cytotoxicity against these cancer models for compounds bearing a diverse range of substituents (Deady et al., 2005).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) explored the chemical behavior of related compounds, leading to the synthesis of pyrazolopyridine derivatives with noteworthy antioxidant, antitumor, and antimicrobial activities. Compounds from this study demonstrated significant activity against liver and breast cancer cell lines, as well as against Gram-positive and Gram-negative bacteria (El‐Borai et al., 2013).
Antitumor Derivatives and Efficacy
Additional research by Bu et al. (2002) on pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridine derivatives, including N-[2-(dimethylamino)ethyl]-1-(2-(dimethylamino)ethyl)-1,2-dihydropyrazolo[3,4,5-kl]acridine-5-carboxamide, revealed appreciable cytotoxicity in a panel of cell lines, suggesting the potential for anticancer derivatives within this chemical framework (Bu et al., 2002).
Pharmacokinetic Divergence in Cancer Treatment
Lukka et al. (2012) investigated the pharmacokinetics of a series of benzonaphthyridine anti-cancer agents, including N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide, highlighting the divergence between tumor and plasma pharmacokinetics, which may inform dosage strategies for maximizing therapeutic efficacy while minimizing side effects (Lukka et al., 2012).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-5-6-15-11-16(21-20-15)18(23)19-12-17(22(3)4)14-9-7-13(2)8-10-14/h7-11,17H,5-6,12H2,1-4H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUGNYPEDPCQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCC(C2=CC=C(C=C2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)

![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)


![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)
![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)
![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)
![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)
